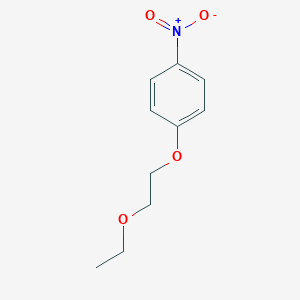![molecular formula C17H12N2O5 B2878960 N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898373-18-7](/img/structure/B2878960.png)
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide, commonly known as CBX, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities. In
科学的研究の応用
CBX has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. CBX has also been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively.
作用機序
The mechanism of action of CBX involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
CBX has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation. CBX has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
実験室実験の利点と制限
CBX has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CBX has also been found to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. However, CBX has certain limitations as well. It has been found to exhibit low solubility in water, which can make it difficult to use in certain types of experiments. CBX has also been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for the study of CBX. One potential direction is to explore the use of CBX as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammation. Another potential direction is to further explore the mechanism of action of CBX and its interaction with various cellular targets. Additionally, the development of more efficient synthesis methods for CBX could help to facilitate its use in various types of experiments. Finally, the use of CBX in combination with other compounds could help to enhance its biological activity and potential therapeutic applications.
合成法
The synthesis of CBX involves the reaction of 2-amino-4-nitrophenol with 2-chlorobenzoyl chloride, followed by reduction with sodium dithionite to obtain 2-amino-4-chlorobenzofuran. This is then reacted with 3,4-dihydroxybenzaldehyde in the presence of acetic anhydride to obtain the final product, CBX.
特性
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c18-16(20)15-14(10-3-1-2-4-11(10)24-15)19-17(21)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUDGXTONIWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)
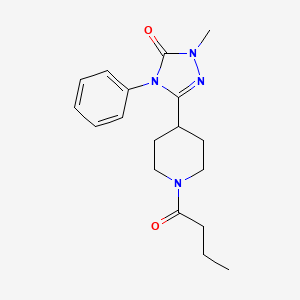
![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)
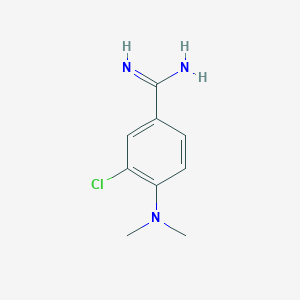

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)
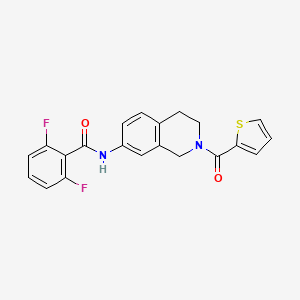
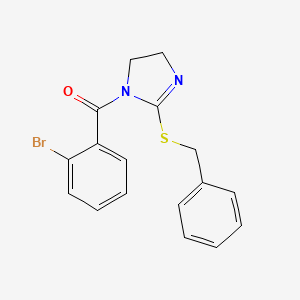
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
